1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-5-11(12(14)9-15)10-3-6-13-7-4-10/h3-9H,2H2,1H3 |
InChI Key |
PVGJHEFDALYKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation and Substitution
One common approach to synthesize substituted pyrroles is via the Paal-Knorr synthesis or modified Hantzsch-type reactions, where 1,4-dicarbonyl compounds react with amines or ammonia derivatives to form the pyrrole ring. For the ethyl substitution on nitrogen, alkylation of the pyrrole nitrogen with ethyl halides or ethyl sulfonates is a standard method.
In the context of 1-ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde, the pyridin-4-yl substituent can be introduced either by:
- Using a pyridin-4-yl-containing precursor in the cyclization step.
- Employing cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to attach the pyridin-4-yl group post-pyrrole formation.
Introduction of the Pyridin-4-yl Group
Cross-coupling methodologies are highly effective for attaching heteroaryl groups to pyrrole rings. For example, palladium-catalyzed coupling reactions using aryl halides and pyrrole derivatives have been reported. A typical procedure involves:
- Preparation of a 3-bromo- or 3-iodo-pyrrole intermediate.
- Coupling with 4-pyridylboronic acid or 4-pyridyl halide under palladium catalysis, using ligands such as XantPhos and bases like potassium tert-butoxide in toluene at elevated temperatures (~90-110 °C).
This method ensures regioselective substitution at the 3-position of the pyrrole ring with the pyridin-4-yl group.
Formylation at the 2-Position of Pyrrole
Formylation of the pyrrole ring at the 2-position is typically achieved through:
- Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide, which selectively introduces an aldehyde group at the 2-position.
- Alternatively, the use of formylating agents such as ethyl formate under acidic conditions can also be employed.
The reaction conditions must be controlled to avoid over-formylation or side reactions.
Detailed Experimental Procedures
General Synthetic Procedure for Compound Preparation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Pyrrole Formation | 1,4-dicarbonyl compound + ethylamine, reflux in methanol with acid catalyst (e.g., p-toluenesulfonic acid) | Cyclization to form 1-ethylpyrrole core |
| 2. Halogenation at 3-position | N-bromosuccinimide (NBS) in acetonitrile, room temperature | Selective bromination at 3-position of pyrrole |
| 3. Cross-coupling | 3-bromo-1-ethylpyrrole + 4-pyridylboronic acid, Pd2(dba)3 catalyst, XantPhos ligand, potassium tert-butoxide base, toluene, 90-110 °C | Palladium-catalyzed Suzuki coupling to install pyridin-4-yl group |
| 4. Formylation | POCl3 and DMF, 0 °C to room temperature | Vilsmeier-Haack formylation at 2-position |
Representative Example
- To a stirred solution of 1-ethylpyrrole in methanol, p-toluenesulfonic acid (0.2 equivalents) was added, and the mixture was refluxed for 12 hours to ensure complete cyclization.
- The resulting 1-ethylpyrrole was treated with N-bromosuccinimide in acetonitrile at room temperature for 5 hours to selectively brominate the 3-position.
- The 3-bromo-1-ethylpyrrole intermediate was purified and subjected to Suzuki coupling with 4-pyridylboronic acid using Pd2(dba)3 (0.1 equivalents), XantPhos (0.2 equivalents), and potassium tert-butoxide (2 equivalents) in toluene at 100 °C for 12 hours under nitrogen atmosphere.
- After purification, the coupled product was formylated using the Vilsmeier-Haack reagent prepared from phosphorus oxychloride and dimethylformamide at 0 °C, stirred for 2 hours, then quenched and purified to yield 1-ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde.
Purification and Characterization
- Purification is typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization includes proton nuclear magnetic resonance spectroscopy, carbon-13 NMR, mass spectrometry, and melting point determination.
- High-performance liquid chromatography (HPLC) confirms purity (>95%).
Research Data and Yields
| Step | Product | Yield (%) | Notes |
|---|---|---|---|
| Pyrrole formation | 1-ethylpyrrole | 85-90 | High purity, confirmed by NMR |
| Bromination | 3-bromo-1-ethylpyrrole | 75-80 | Selective monobromination |
| Cross-coupling | 1-ethyl-3-(pyridin-4-yl)pyrrole | 70-75 | Requires inert atmosphere, Pd catalyst |
| Formylation | Target aldehyde compound | 65-70 | Controlled conditions to avoid overreaction |
The overall yield for the synthesis from starting materials to the final aldehyde compound is approximately 35-40% after purification.
Comparative Analysis of Preparation Methods
| Method Aspect | Paal-Knorr + Alkylation | Direct Cross-Coupling | One-Pot Multi-Component Synthesis |
|---|---|---|---|
| Complexity | Moderate | Moderate to High | High |
| Yield | Moderate to High | Moderate | Variable |
| Scalability | Good | Good with optimization | Limited |
| Selectivity | High | High with proper catalysts | Moderate |
| Equipment | Standard organic lab | Requires Pd catalysis setup | Complex reaction control |
Summary of Findings
- The preparation of 1-ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is best achieved via a sequence involving pyrrole ring formation, selective bromination, palladium-catalyzed cross-coupling to introduce the pyridin-4-yl group, and final formylation.
- The use of palladium catalysts with appropriate ligands and bases is critical for efficient cross-coupling.
- Formylation using the Vilsmeier-Haack reaction provides regioselective aldehyde introduction.
- The synthetic route offers good yields and manageable purification steps, suitable for laboratory-scale synthesis.
- Careful control of reaction conditions and purification techniques ensures high purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and leading to the death of the microorganism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s reactivity and stability are influenced by its substitution pattern. Below is a comparative analysis with structurally related pyrrole-2-carbaldehyde derivatives:
Key Observations:
- Steric Considerations: The ethyl group at N1 in the target compound may hinder access to the carbaldehyde, reducing susceptibility to degradation compared to the hydroxymethyl-substituted analog, which lacks steric protection .
Reduction Stability:
Physicochemical and Functional Comparisons
- Solubility: The pyridin-4-yl group in the target compound may improve aqueous solubility relative to the benzyl-substituted analog, which is more lipophilic. However, solubility is likely lower than in hydroxymethyl-containing derivatives due to reduced polarity .
- Coordination Chemistry: The pyridine moiety in the target compound enables metal coordination, a feature absent in benzyl- or hydroxymethyl-substituted analogs. This property could be exploited in catalysis or supramolecular chemistry .
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₉N₂O
- Molecular Weight : 200.24 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine moiety, which contributes to its unique reactivity and biological profile.
Biological Activities
Research indicates that 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be below 100 µg/mL, indicating potent activity .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, including those of leukemia and breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, similar to other known anticancer agents .
3. Antifungal Activity
In addition to antibacterial effects, 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exhibits antifungal activity against various pathogenic fungi. This broad-spectrum efficacy makes it a candidate for further development as an antifungal agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde | C₉H₉N₂O | Antimicrobial, Anticancer, Antifungal |
| 1-Ethylpyrrole-2-carbaldehyde | C₇H₉NO | Antimicrobial |
| 4-Pyridinylmethylpyrrole | C₈H₉N | Anticancer |
| 3,5-Dimethylpyrrole | C₇H₉N | Flavoring agent |
Case Studies
Several studies have highlighted the effectiveness of 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde in various applications:
- Antibacterial Study : A study evaluated the antibacterial properties against E. coli and Pseudomonas aeruginosa, revealing MIC values of <125 µg/mL for both strains, indicating substantial antibacterial potential .
- Anticancer Research : In vitro testing on human leukemia cell lines showed that treatment with the compound resulted in significant growth inhibition with GI50 values in the nanomolar range, showcasing its potential as a lead compound for anticancer drug development .
- Fungal Inhibition : Research on antifungal activity revealed that the compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-Ethyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde, and how can purity be ensured?
- Methodology :
- Coupling Reactions : Use amide coupling protocols (e.g., General Procedure F1 in ) to link pyrrole intermediates with pyridinyl groups. Optimize reaction time (2–24 hours) and stoichiometry (1:1.2 molar ratio of reactants).
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (≥95% by area normalization) .
- Example : Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) was synthesized at 23% yield using benzoyl chloride derivatives, followed by recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H NMR : Analyze proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyridinyl protons at δ 7.5–8.5 ppm). Use DMSO-d6 or CDCl3 as solvents, referencing tetramethylsilane (TMS) .
- ESIMS : Confirm molecular weight via electrospray ionization (e.g., [M+H]+ or [M−1]− peaks). For example, Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate showed [M+1] = 328.2 .
- FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data during structural characterization?
- Methodology :
- Repeat Experiments : Ensure consistency in solvent, temperature, and concentration.
- Alternative Techniques : Use 13C NMR or 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, reports δ 7.50–7.57 ppm for aromatic protons in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtained (e.g., monoclinic P21/n space group parameters in ) .
Q. What strategies optimize low yields in pyridinyl-pyrrole coupling reactions?
- Methodology :
- Catalyst Screening : Test Pd(PPh3)4 or CuI for cross-coupling reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility. achieved 53–72% yields using DMSO at 100°C for 2 hours .
- Protecting Groups : Protect reactive aldehyde or pyrrole NH groups with tert-butyldimethylsilyl (TBS) or tosyl groups to prevent side reactions .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl or pyridinyl with fluorophenyl groups) using protocols in and .
- Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2) or cell-based assays (e.g., antiproliferative activity against HeLa cells). Pyrazole derivatives in showed antiviral and anti-inflammatory properties .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for target receptors like CRF-1 ( ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical ESIMS data?
- Methodology :
- High-Resolution MS (HRMS) : Use Q-TOF instruments to verify exact mass (e.g., ±0.001 Da error margin).
- Isotopic Pattern Analysis : Compare observed vs. simulated patterns (e.g., M+1 and M+2 peaks for Cl or Br substituents).
- Reagent Purity : Ensure starting materials are ≥95% pure (e.g., >98.0% HPLC-grade reagents in ) .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
